2-{[(4-Bromo-3-propoxyphenyl)sulfonyl]amino}benzoic acid
Description
2-{[(4-Bromo-3-propoxyphenyl)sulfonyl]amino}benzoic acid is a sulfonamide-containing benzoic acid derivative characterized by a 4-bromo-3-propoxyphenyl sulfonyl group attached to the amino position of the benzoic acid backbone. The bromine substituent and propoxy chain may influence lipophilicity, bioavailability, and binding interactions compared to simpler analogs.
Properties
IUPAC Name |
2-[(4-bromo-3-propoxyphenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO5S/c1-2-9-23-15-10-11(7-8-13(15)17)24(21,22)18-14-6-4-3-5-12(14)16(19)20/h3-8,10,18H,2,9H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBXMJXXPGMELE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Bromo-3-propoxyphenyl)sulfonyl]amino}benzoic acid typically involves multiple steps:
Bromination: The starting material, 4-bromo-3-propoxyphenyl, is prepared by brominating 3-propoxyphenyl using bromine in the presence of a catalyst.
Sulfonylation: The brominated intermediate is then reacted with sulfonyl chloride to introduce the sulfonyl group.
Amidation: The sulfonylated intermediate undergoes an amidation reaction with 2-aminobenzoic acid to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Bromo-3-propoxyphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic rings can participate in substitution reactions with electrophiles.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid and sulfuric acid can be used for nitration.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can facilitate the substitution of the bromine atom.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Nitration: Introduction of nitro groups to the aromatic rings.
Substitution: Replacement of the bromine atom with other functional groups.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. The compound's structure allows it to inhibit bacterial growth, particularly against Gram-positive strains. For instance, studies have shown that related compounds demonstrate minimum inhibitory concentration (MIC) values that suggest effective antimicrobial action against pathogens like Staphylococcus aureus and Escherichia coli .
Antifungal Properties
The compound may also possess antifungal activity. In vitro studies have demonstrated that sulfonamide derivatives can inhibit the growth of fungi such as Candida albicans, which is crucial for developing treatments for fungal infections .
Anti-Cancer Potential
Sulfonamide derivatives are under investigation for their anti-cancer properties. The ability of these compounds to inhibit specific enzymes involved in tumor growth has been documented. For example, certain analogs have shown promising results in inhibiting cell proliferation in various cancer cell lines, including breast and lung cancer .
Inhibition of Enzymatic Activity
The compound may act as an inhibitor for specific enzymes relevant in metabolic pathways. For instance, studies have identified that similar compounds can inhibit enzymes like dihydrofolate reductase, which is vital in the synthesis of nucleic acids and has implications in cancer therapy .
Case Studies and Research Findings
| Study | Findings | Application |
|---|---|---|
| Viola et al. (2019) | Identified multiple phthalate derivatives as potent inhibitors of bacterial enzymes | Antimicrobial therapy development |
| Bagatin et al. (2019) | Found novel inhibitors of homoserine dehydrogenase among naphthalene derivatives | Potential antifungal agents |
| MDPI Review (2023) | Discussed various para-aminobenzoic acid analogs with significant biological activity | Broad therapeutic applications |
Mechanism of Action
The mechanism of action of 2-{[(4-Bromo-3-propoxyphenyl)sulfonyl]amino}benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with target proteins, while the aromatic rings can participate in π-π interactions.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
†Estimated based on increased lipophilicity from the propoxy chain vs. methoxy.
Key Structural Differences :
- The propoxy group in the target compound introduces greater conformational flexibility and lipophilicity compared to methoxy or dimethylamino substituents.
- Bromine position : The 4-bromo substitution in the target vs. 5-bromo in CAS 927637-83-0 may alter steric and electronic interactions in biological systems.
Physicochemical Properties
- Lipophilicity: The target’s longer propoxy chain likely elevates XLogP3 (~3.2) compared to the methoxy analog (XLogP3 = 2.6) and dimethylamino derivative (XLogP3 = 1.3) .
- Hydrogen Bonding: The target and CAS 927637-83-0 share 2 H-bond donors and 6 acceptors, favoring solubility in polar solvents, though the propoxy group may reduce aqueous solubility relative to smaller substituents.
Biological Activity
2-{[(4-Bromo-3-propoxyphenyl)sulfonyl]amino}benzoic acid is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article synthesizes current research findings, case studies, and relevant data to elucidate the biological activity of this compound.
Chemical Structure and Properties
The compound features a benzoic acid core with a sulfonamide group, which is known to influence its biological properties. The presence of the bromine and propoxy groups on the phenyl ring modifies its interaction with biological targets, enhancing its activity against specific pathways.
Biological Activity Overview
Research indicates that derivatives of benzoic acid, including this compound, exhibit various biological activities such as:
- Antiproliferative Effects : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, analogs targeting colon cancer cell lines demonstrated significant cytotoxicity, with IC50 values indicating potent activity .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Research has identified that certain benzoic acid derivatives can enhance the activity of proteasomal and autophagy-lysosomal pathways, which are crucial for cellular homeostasis and cancer cell survival .
Table 1: Summary of Biological Activities
Case Study 1: Antiproliferative Activity
In a study evaluating various TASIN analogs (which include similar structural motifs), it was found that modifications at the para position of the phenyl ring significantly impacted antiproliferative activity. Compounds with electron-withdrawing groups showed enhanced potency against colon cancer cell lines, suggesting that similar modifications in this compound could yield favorable results .
Case Study 2: Enzyme Interaction
In silico studies have indicated that benzoic acid derivatives can bind effectively to cathepsins B and L, which are involved in protein degradation processes. The binding affinities observed suggest that these compounds could be developed into therapeutic agents targeting proteostasis pathways in aging and cancer .
The proposed mechanism for the biological activity of this compound involves:
- Competitive Inhibition : Similar to other sulfonamide compounds, it may compete with p-aminobenzoic acid for enzyme binding sites, disrupting bacterial folate synthesis .
- Modulation of Cellular Pathways : By enhancing proteasome and autophagy activities, it could promote the degradation of misfolded proteins and reduce cellular stress associated with cancer progression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
